molecular formula C26H27F3N4O5S B11641903 Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11641903
M. Wt: 564.6 g/mol
InChI Key: BTJKOIJJZGXKJC-UHFFFAOYSA-N
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Description

METHYL 4-(2-{3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound with a multifaceted structure It contains several functional groups, including a morpholine ring, an imidazolidinone ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the morpholine and trifluoromethyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-(2-{3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(2-{3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE: can be compared to other imidazolidinone derivatives, morpholine-containing compounds, and trifluoromethyl-substituted aromatic compounds.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in a single molecule makes it unique.

    Reactivity: The presence of sulfur, nitrogen, and fluorine atoms provides diverse reactivity patterns.

Properties

Molecular Formula

C26H27F3N4O5S

Molecular Weight

564.6 g/mol

IUPAC Name

methyl 4-[[2-[3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H27F3N4O5S/c1-37-24(36)17-5-7-19(8-6-17)30-22(34)16-21-23(35)33(20-4-2-3-18(15-20)26(27,28)29)25(39)32(21)10-9-31-11-13-38-14-12-31/h2-8,15,21H,9-14,16H2,1H3,(H,30,34)

InChI Key

BTJKOIJJZGXKJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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